molecular formula C11H6BrN5OS2 B14943460 2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole

2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole

Cat. No.: B14943460
M. Wt: 368.2 g/mol
InChI Key: GQXFJEUWNGHIQD-UHFFFAOYSA-N
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Description

2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole is a heterocyclic compound that features a unique combination of triazole, thiadiazole, and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it can act as a carbonic anhydrase inhibitor by coordinating with the zinc ion in the enzyme’s active site . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or exerting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with various molecular targets, making it a valuable scaffold for drug design and development .

Properties

Molecular Formula

C11H6BrN5OS2

Molecular Weight

368.2 g/mol

IUPAC Name

2-[3-(5-bromothiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-4-methyl-1,3-oxazole

InChI

InChI=1S/C11H6BrN5OS2/c1-5-4-18-9(13-5)10-16-17-8(14-15-11(17)20-10)6-2-3-7(12)19-6/h2-4H,1H3

InChI Key

GQXFJEUWNGHIQD-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br

Origin of Product

United States

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